Azumolene's Mechanism of Action on Ryanodine Receptors: A Technical Guide
Azumolene's Mechanism of Action on Ryanodine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azumolene, a more water-soluble analog of dantrolene (B1669809), is a potent skeletal muscle relaxant that exerts its therapeutic effects primarily through the modulation of ryanodine (B192298) receptors (RyRs), the main calcium release channels on the sarcoplasmic reticulum. This technical guide provides an in-depth analysis of Azumolene's mechanism of action on RyRs, consolidating current research findings on its binding site, isoform selectivity, and functional consequences on calcium homeostasis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Ryanodine receptors are large intracellular calcium channels crucial for excitation-contraction coupling in muscle cells.[1][2] Dysfunctional RyRs are implicated in various myopathies, including malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][3][4][5] Azumolene, like its parent compound dantrolene, is a primary therapeutic agent for MH, acting as a direct inhibitor of RyR1-mediated calcium release.[1][3][6] This document elucidates the molecular interactions and functional outcomes of Azumolene's engagement with RyR channels.
Molecular Interaction with Ryanodine Receptors
Binding Site and Isoform Selectivity
High-resolution crystal structures have revealed that Azumolene, along with dantrolene, binds directly to the Repeat12 (R12) domain of the ryanodine receptor.[1][7][8] This binding occurs within a pseudosymmetric cleft, with key interactions involving specific amino acid residues such as Trp880 and Trp994.[1][7] The binding of Azumolene is cooperative with adenine (B156593) nucleotides (ATP or ADP), which enhance its affinity.[1][7][8]
Azumolene exhibits isoform selectivity, effectively binding to RyR1 (skeletal muscle isoform) and RyR3 but not to RyR2 (cardiac isoform).[1][2][9] This selectivity is attributed to amino acid substitutions within the R12 domain of RyR2 that reduce binding affinity.[1][7] However, under certain pathological conditions, such as hyperphosphorylation, RyR2 may become sensitive to inhibition by Azumolene analogs.[2][9]
Allosteric Modulation and Channel Gating
The binding of Azumolene to the R12 domain induces a "clamshell-like" closure of this domain.[1][7] This conformational change is proposed to allosterically influence the overall structure of the RyR channel, stabilizing it in a closed state .[1] By making the corner region of the cytosolic assembly more compact, Azumolene binding inhibits the channel's activity and reduces the likelihood of channel opening.[1]
Functional Effects on Calcium Homeostasis
Inhibition of Sarcoplasmic Reticulum Calcium Release
The primary pharmacological effect of Azumolene is the inhibition of calcium release from the sarcoplasmic reticulum (SR).[3] It achieves this by decreasing the opening rate of RyR channels, rather than affecting the duration of their open time.[3] This leads to a dose-dependent suppression of spontaneous calcium sparks, which are elementary calcium release events.[3]
Modulation of Store-Operated Calcium Entry (SOCE)
Azumolene has been shown to inhibit a specific component of store-operated calcium entry (SOCE) in skeletal muscle.[10][11][12] This inhibition is coupled to the activation state of RyR1.[10][11][12][13] Specifically, Azumolene inhibits SOCE when it is triggered by RyR1 activators like caffeine (B1668208) and ryanodine.[10][12] However, it does not affect SOCE induced by thapsigargin, a SERCA pump inhibitor that depletes SR calcium stores independently of RyR1 activation.[10][12] This suggests that Azumolene's effect on SOCE is a consequence of its ability to stabilize the closed state of RyR1.[13]
Quantitative Data
The following tables summarize the key quantitative parameters of Azumolene's interaction with ryanodine receptors.
| Parameter | Value | RyR Isoform | Experimental System | Reference |
| IC50 (Inhibition of Ca2+ leakage) | 0.41 µM | RyR1 (R2163C mutant) | HEK293 cells | [1] |
| EC50 (Suppression of Ca2+ sparks) | 0.25 µM | Frog RyR | Permeabilized skeletal muscle fibers | [3] |
| IC50 (Inhibition of muscle twitch) | 2.8 ± 0.8 µM | Not specified | Mouse extensor digitorum longus | [4] |
| IC50 (Inhibition of muscle twitch) | 2.4 ± 0.6 µM | Not specified | Mouse soleus muscle | [4] |
Table 1: Potency of Azumolene in Functional Assays
| Ligand | RyR Isoform | Condition | Kd (µM) | Reference |
| Azumolene | RyR1 R12 domain | - | ~10-20 (estimated from ITC) | [1] |
| Azumolene | RyR1 R12 domain | + AMP-PCP | ~2-5 (estimated from ITC) | [1] |
| Azumolene | RyR2 R12 domain | - / + AMP-PCP | No detectable binding | [1] |
Table 2: Binding Affinities of Azumolene for RyR Domains (Isothermal Titration Calorimetry)
Experimental Protocols
[3H]Ryanodine Binding Assay
This assay is used to indirectly measure the activity of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel.[14][15]
-
Preparation of Microsomes: Isolate SR microsomes from skeletal muscle tissue or HEK293 cells expressing the desired RyR isoform.[14][15]
-
Incubation: Incubate the microsomes with a low concentration of [3H]ryanodine (e.g., 5 nM) in a binding buffer containing physiological salts, a buffer (e.g., MOPSO), a reducing agent (e.g., DTT), and a non-hydrolyzable ATP analog (e.g., AMP-PCP).[16] Vary the free Ca2+ concentration using a Ca2+-EGTA buffer system.[16]
-
Treatment: Add different concentrations of Azumolene or vehicle control to the incubation mixture.
-
Equilibration: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 2 hours at 37°C).[16]
-
Separation: Separate bound from free [3H]ryanodine by rapid filtration through glass fiber filters.[17]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[17]
-
Analysis: Analyze the data to determine the effect of Azumolene on the Bmax (maximum binding) and Kd (dissociation constant) of [3H]ryanodine binding. A decrease in binding suggests stabilization of the closed state of the RyR channel.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events to determine thermodynamic parameters of the interaction between Azumolene and the purified RyR R12 domain.
-
Protein Preparation: Express and purify the R12 domain of the desired RyR isoform.
-
Sample Preparation: Prepare a solution of the purified R12 domain in a suitable buffer in the ITC cell. Prepare a solution of Azumolene in the same buffer in the injection syringe.
-
Titration: Perform a series of small injections of the Azumolene solution into the R12 domain solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Calcium Spark Measurement in Permeabilized Muscle Fibers
This technique allows for the direct visualization and quantification of elementary Ca2+ release events from the SR.
-
Fiber Preparation: Isolate single skeletal muscle fibers and mechanically permeabilize the sarcolemma to allow direct access to the SR.
-
Loading: Load the permeabilized fibers with a fluorescent Ca2+ indicator (e.g., Fluo-4).
-
Imaging: Use a laser scanning confocal microscope to visualize and record spontaneous Ca2+ sparks.
-
Treatment: Perfuse the fiber with solutions containing different concentrations of Azumolene.
-
Analysis: Analyze the recorded images to determine the frequency, amplitude, and spatial/temporal properties of the Ca2+ sparks. A decrease in spark frequency indicates an inhibition of RyR channel opening.[3]
Visualizations
Caption: Proposed mechanism of Azumolene action on RyR1.
Caption: Workflow for Calcium Spark Measurement.
Conclusion
Azumolene acts as a specific inhibitor of RyR1 and RyR3 channels by binding to the R12 domain and allosterically stabilizing the closed state of the channel. This mechanism effectively reduces calcium release from the sarcoplasmic reticulum and inhibits a component of store-operated calcium entry, thereby restoring normal calcium homeostasis in pathological conditions like malignant hyperthermia. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided herein, offers a solid foundation for further research and the development of novel RyR modulators.
References
- 1. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of azumolene on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchmap.jp [researchmap.jp]
- 16. biorxiv.org [biorxiv.org]
- 17. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
